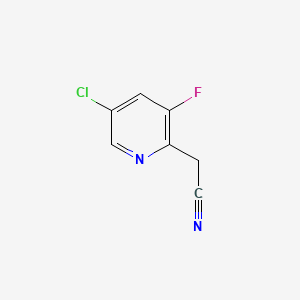

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Descripción

BenchChem offers high-quality 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIARQWANVJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729044 | |

| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-25-9 | |

| Record name | (5-Chloro-3-fluoropyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Executive Summary

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is a critical pyridine scaffold in modern medicinal chemistry, serving as a versatile precursor for fused heterocyclic systems. Its unique substitution pattern—featuring a 3-fluoro group that activates the ring and a 5-chloro handle for late-stage diversification—makes it an ideal building block for kinase inhibitors, particularly those targeting CDK and MAPK pathways.

This guide provides a comprehensive technical analysis of the compound, detailing high-yield synthetic protocols, physicochemical properties, and its strategic application in the synthesis of imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines .

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| CAS Number | 1227572-25-9 |

| IUPAC Name | 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile |

| Molecular Formula | C₇H₄ClFN₂ |

| Molecular Weight | 170.57 g/mol |

| SMILES | N#CCC1=NC=C(Cl)C=C1F |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Calculated) | ~ -1.3 (Pyridine nitrogen, reduced basicity due to F/Cl) |

Synthetic Protocols

Retrosynthetic Analysis

The synthesis of 2-pyridineacetonitriles typically avoids direct nucleophilic substitution with cyanide on a methyl group unless the position is highly activated. The most robust process chemistry route involves the homologation of a 2-halo precursor using an active methylene compound (like ethyl cyanoacetate), followed by decarboxylation.

Primary Route: From 2-Amino-5-chloro-3-fluoropyridine

This route is preferred for scale-up due to the availability of the amine starting material and the avoidance of unstable radical bromination steps.

Step 1: Sandmeyer-Type Halogenation

-

Reagents: 2-Amino-5-chloro-3-fluoropyridine, 48% HBr, NaNO₂, Br₂ (or CuBr₂).

-

Protocol:

-

Suspend the amine (1.0 eq) in 48% HBr at 0°C.

-

Add Br₂ (3.0 eq) dropwise to form the perbromide complex.

-

Add aqueous NaNO₂ (2.5 eq) dropwise while maintaining temperature <5°C.

-

Stir for 1h, then neutralize with NaOH. Extract with ether.

-

Yield: ~85% of 2-Bromo-5-chloro-3-fluoropyridine .

-

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

Reagents: Ethyl cyanoacetate, NaH (60% in oil) or K₂CO₃, DMF or DMSO.

-

Protocol:

-

Dissolve ethyl cyanoacetate (1.2 eq) in anhydrous DMF.

-

Add NaH (1.5 eq) at 0°C and stir until gas evolution ceases (formation of enolate).

-

Add 2-Bromo-5-chloro-3-fluoropyridine (1.0 eq).

-

Heat to 80°C for 4–6 hours. The reaction turns dark red/brown.

-

Quench with dilute HCl.

-

Note: The 3-fluoro group activates the 2-position for SₙAr, making this displacement facile compared to non-fluorinated pyridines.

-

Step 3: Hydrolysis & Decarboxylation (Krapcho Conditions)

-

Reagents: DMSO, NaCl, Water (trace), Heat (130–150°C).

-

Protocol:

-

Dissolve the crude intermediate (Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2-cyanoacetate) in wet DMSO.

-

Add NaCl (3.0 eq).

-

Heat to 140°C for 4 hours.

-

Workup: Pour into water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).

-

Final Yield: ~60–70% (over 2 steps).

-

Figure 1: Synthetic workflow from the commercially available amino-pyridine precursor.

Applications in Drug Discovery

The acetonitrile moiety at the C2 position is a "linchpin" functional group. It is rarely the final pharmacophore but serves as a critical handle for constructing fused bicyclic systems found in kinase inhibitors.

Synthesis of Imidazo[1,5-a]pyridines

Reacting the target nitrile with a Lewis acid and an aldehyde, or reducing it to the amine followed by cyclization, yields imidazo[1,5-a]pyridines. These scaffolds are bioisosteres of indole and are prevalent in IDO1 inhibitors.

Synthesis of Pyrazolo[1,5-a]pyridines

The nitrile group can be converted to a thioamide or amidine, which upon reaction with hydrazine derivatives, cyclizes to form pyrazolo[1,5-a]pyridines. This scaffold is seen in drugs like Avapritinib (though substitution patterns vary).

Late-Stage Diversification

The 5-Chloro substituent is strategically preserved throughout the synthesis. It allows for:

-

Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

-

Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

Figure 2: Divergent application pathways for the target intermediate.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 4.25 (s, 2H): Characteristic singlet for the methylene protons (-CH ₂CN). This peak is distinct and integrates to 2.

-

δ 8.05 (dd, J=2.0, 9.0 Hz, 1H): Proton at C4 (coupling with F).

-

δ 8.55 (d, J=2.0 Hz, 1H): Proton at C6 (adjacent to N, typically most deshielded).

-

-

¹³C NMR:

-

Look for the nitrile carbon signal at ~117 ppm .

-

The methylene carbon typically appears around ~24 ppm .

-

C-F coupling will split the C2, C3, and C4 signals (doublets).

-

-

Mass Spectrometry (LC-MS):

-

[M+H]⁺ = 171.0 / 173.0: Distinct 3:1 ratio due to the ³⁵Cl/³⁷Cl isotope effect.

-

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

-

GHS Signal: WARNING

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Specific Precaution: Nitriles can liberate cyanide under strong metabolic or chemical oxidation conditions. Handle in a well-ventilated fume hood. Avoid contact with strong acids which may hydrolyze the nitrile to the amide/acid or liberate HCN gas.

References

-

National Institutes of Health (NIH). (2024).[7] Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives. PubMed Central. Retrieved February 1, 2026, from [Link]

Sources

- 1. Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-5-chloro-3-methylpyridine | C6H5BrClN | CID 12630985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

This guide provides a comprehensive overview of a robust synthetic pathway for 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile, a key building block in the development of novel pharmaceuticals. The synthesis is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is a substituted pyridylacetonitrile derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a chloro, a fluoro, and a cyanomethyl substituent on the pyridine ring—makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications.

The synthetic strategy outlined in this guide focuses on a reliable and scalable two-step sequence starting from the commercially available 5-chloro-3-fluoropyridin-2-amine. This approach was selected for its high potential for success based on analogous, well-documented transformations in pyridine chemistry. The core of this pathway involves a Sandmeyer-type reaction to introduce a bromine atom at the 2-position, followed by a palladium-catalyzed cyanation to install the desired acetonitrile moiety.

Proposed Synthetic Pathway

The chosen synthetic route is illustrated below. This pathway is favored due to the accessibility of the starting material and the generally high yields and functional group tolerance of the proposed reaction types.

Caption: Proposed two-step synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 5-chloro-3-fluoropyridin-2-amine to a bromo substituent via a Sandmeyer reaction. This classic transformation is a reliable method for the introduction of a variety of functional groups onto an aromatic or heteroaromatic ring in place of an amino group.

Mechanistic Insight

The reaction proceeds through the formation of a diazonium salt intermediate. The primary amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form the pyridinyldiazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the release of nitrogen gas and the formation of the desired 2-bromopyridine derivative. The use of HBr as the acid source provides the bromide nucleophile for the reaction.

Caption: Simplified mechanism of the Sandmeyer bromination.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Chloro-3-fluoropyridin-2-amine | 146.55 | 10.0 | 1.47 g |

| Hydrobromic acid (48% aq.) | 80.91 | ~60 | ~7.0 mL |

| Sodium nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |

| Copper(I) bromide (CuBr) | 143.45 | 1.0 | 0.14 g |

| Deionized water | 18.02 | - | ~50 mL |

| Dichloromethane (DCM) | 84.93 | - | ~100 mL |

| Saturated sodium bicarbonate solution | - | - | ~50 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | ~5 g |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 5-chloro-3-fluoropyridin-2-amine (1.47 g, 10.0 mmol) and 48% hydrobromic acid (7.0 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (0.83 g, 12.0 mmol) in deionized water (5 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

In a separate 250 mL beaker, dissolve copper(I) bromide (0.14 g, 1.0 mmol) in 48% hydrobromic acid (5 mL).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the gas evolution ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-5-chloro-3-fluoropyridine as a solid.

Step 2: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile via Palladium-Catalyzed Cyanation

The final step is the introduction of the cyanomethyl group at the 2-position of the pyridine ring. A palladium-catalyzed cross-coupling reaction is a highly effective method for this transformation. Specifically, a Negishi-type coupling using zinc cyanide as the cyanide source is proposed.

Mechanistic Insight

The catalytic cycle is believed to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromo-5-chloro-3-fluoropyridine to form a Pd(II) intermediate.

-

Transmetalation: A cyanide group is transferred from zinc cyanide to the palladium center, displacing the bromide.

-

Reductive Elimination: The cyanomethyl group and the pyridine ring are reductively eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

The use of a phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Bromo-5-chloro-3-fluoropyridine | 210.42 | 5.0 | 1.05 g |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 (1 mol%) | 46 mg |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 0.12 (2.4 mol%) | 66 mg |

| Zinc cyanide (Zn(CN)₂) | 117.43 | 3.0 (0.6 eq) | 0.35 g |

| Zinc powder | 65.38 | 0.5 (0.1 eq) | 33 mg |

| N,N-Dimethylacetamide (DMA) | 87.12 | - | 20 mL |

| Ethyl acetate | 88.11 | - | ~100 mL |

| Deionized water | 18.02 | - | ~50 mL |

| Brine | - | - | ~20 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | ~5 g |

Procedure:

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-chloro-3-fluoropyridine (1.05 g, 5.0 mmol), zinc cyanide (0.35 g, 3.0 mmol), zinc powder (33 mg, 0.5 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and dppf (66 mg, 0.12 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous N,N-dimethylacetamide (20 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 15 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile.

Conclusion

This guide presents a well-reasoned and detailed synthetic pathway to 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile. The two-step sequence, involving a Sandmeyer bromination followed by a palladium-catalyzed cyanation, offers a practical and efficient route for the preparation of this valuable building block. The provided protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field of drug discovery and development.

References

-

Sandmeyer Reaction for Halogenation of Aminopyridines

- Title: A convenient synthesis of 2-bromopyridine

- Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 28, p.18 (1948).

-

URL: [Link]

-

Palladium-Catalyzed Cyanation of Aryl Halides

- Title: Palladium-Catalyzed Cyanation of Aryl Halides and Trifl

- Source: The Journal of Organic Chemistry, 2003, 68 (2), 673-676

-

URL: [Link]

- Synthesis of 2-Bromo-5-chloro-3-fluoropyridine: Title: 2-Bromo-5-chloro-3-fluoropyridine synthesis Source: ChemicalBook

-

General Information on Pyridylacetonitriles

- Title: Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines

- Source: Molecules 2009, 14(11), 4406-4413

-

URL: [Link]

- Commercially Available Starting Material: Title: 2-Amino-5-chloro-3-fluoropyridine Source: Ossila

Technical Whitepaper: Strategic Utilization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

[1]

CAS Registry Number: 1227572-25-9 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol [1]

Executive Summary & Structural Analysis

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is a specialized pyridine scaffold employed in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] Its value lies in its unique substitution pattern:

-

C3-Fluorine: Provides metabolic stability (blocking oxidative metabolism at the 3-position) and induces a strong inductive effect (-I), increasing the acidity of the α-methylene protons at the C2-acetonitrile arm.[1]

-

C5-Chlorine: Offers a handle for further functionalization (e.g., Suzuki-Miyaura coupling) while maintaining lipophilicity.[1]

-

C2-Acetonitrile: A versatile "masked" functional group that serves as a gateway to ethylamines, acetic acids, or heterocycles.

This guide outlines the robust synthesis of this intermediate and its downstream applications in medicinal chemistry, specifically for plasma kallikrein inhibitors and herbicide safeners.

Physicochemical Profile

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline form preferred for stability.[1] |

| Melting Point | 68–72 °C | Sharp melting range indicates high purity (>98%).[1] |

| Boiling Point | 233.6 ± 35.0 °C | Predicted at 760 mmHg. |

| Density | 1.364 ± 0.06 g/cm³ | High density due to halogenation. |

| pKa (α-CH2) | ~16 (DMSO) | The 3-F substituent significantly lowers pKa compared to 2-pyridylacetonitrile.[1] |

| Solubility | DCM, EtOAc, DMSO | Poorly soluble in water; susceptible to hydrolysis in aqueous acid/base. |

Synthetic Pathways

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is non-trivial due to the electronic deactivation of the pyridine ring.[1] The most scalable industrial route avoids direct nucleophilic substitution with cyanide (which often yields the C2-nitrile rather than the acetonitrile) and instead utilizes a malonate homologation strategy .[1]

Retrosynthetic Analysis & Workflow

The synthesis begins with the commercially available 2-amino-5-chloro-3-fluoropyridine, converting it to the 2-bromo intermediate, followed by palladium-catalyzed or nucleophilic displacement.[1]

Figure 1: Step-wise synthesis from the amino-pyridine precursor via the malonate displacement route.

Detailed Experimental Protocol

Step 1: Preparation of 2-Bromo-5-chloro-3-fluoropyridine

-

Reagents: 2-Amino-5-chloro-3-fluoropyridine (1.0 eq), tert-Butyl nitrite (1.5 eq), Copper(II) bromide (1.2 eq).[1]

-

Solvent: Acetonitrile (anhydrous).[1]

-

Procedure: To a suspension of CuBr₂ in acetonitrile at 0°C, add t-butyl nitrite dropwise. Add the amine portion-wise.[2][3] Heat to 60°C for 2 hours.

-

Workup: Quench with 20% aqueous HCl (to break Cu-complexes), extract with EtOAc.

-

Yield Target: 85-90%.

Step 2: SNAr Displacement & Decarboxylation (The "One-Pot" Method) [1]

-

Rationale: Direct reaction with NaCN is hazardous and often leads to impurities. Using ethyl cyanoacetate provides a stabilized carbanion that displaces the bromine cleanly.

-

Reagents: Ethyl cyanoacetate (1.2 eq), Potassium tert-butoxide (2.5 eq).[1]

-

Solvent: DMSO or DMF (dry).[1]

-

Procedure:

-

Generate the anion: Add ethyl cyanoacetate to KOtBu in DMSO at 0°C. Stir for 30 min.

-

Displacement: Add 2-bromo-5-chloro-3-fluoropyridine.[1] Heat to 80°C for 4 hours. Monitor by LC-MS for disappearance of bromide.[1]

-

In-situ Decarboxylation: Acidify the mixture directly with 6M HCl/Acetic acid and reflux (100-110°C) for 6 hours. The ester group hydrolyzes and decarboxylates, leaving the acetonitrile moiety.

-

-

Purification: Neutralize to pH 7, extract with DCM, and recrystallize from hexanes/EtOAc.

Reactivity & Downstream Applications

The 2-acetonitrile group is a versatile handle.[1] The presence of the 3-fluoro substituent makes the α-methylene protons more acidic than in non-fluorinated analogs, facilitating alkylation reactions but also requiring careful control of basic conditions to prevent self-condensation.[1]

Functionalization Pathways

Figure 2: Divergent synthesis pathways from the acetonitrile core.

Case Study: Plasma Kallikrein Inhibitors

Recent medicinal chemistry patents (e.g., US 11,180,484) highlight the use of this scaffold. The acetonitrile is reduced to the ethylamine or methylamine to serve as a linker in complex pyrazole-carboxamide drugs.[1]

Analytical Characterization

To ensure the integrity of the "Self-Validating System," researchers must verify the following spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (d, J=2.0 Hz, 1H): Proton at C6 (adjacent to Nitrogen, split by C5-Cl).[1]

-

δ 7.55 (dd, J=8.5, 2.0 Hz, 1H): Proton at C4 (split by C3-F and C5-Cl).[1]

-

δ 4.05 (s, 2H): Characteristic singlet for the -CH₂-CN methylene group.[1] Note: If this signal is a doublet, it implies HF coupling, confirming the 3-F position.

-

-

¹⁹F NMR:

-

δ -115 to -120 ppm: Single peak corresponding to the C3-Fluorine.[1]

-

-

IR Spectroscopy:

-

2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

-

Safety & Handling (SDS Summary)

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4.[1]

-

Specific Risk: As a nitrile, metabolic liberation of cyanide is possible but slow. However, the primary risk is the thermal instability of the diazonium intermediate during the precursor synthesis (Step 1).

-

Storage: Store at 2-8°C under inert atmosphere (Argon). The α-protons are acidic; avoid storage near strong bases to prevent polymerization.[1]

References

-

Preparation of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 1, p. 153 (General nitrile synthesis methodologies). Link

-

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine: ChemicalBook Synthesis Protocols (CAS 514797-97-8).[1] Link

-

Application in Plasma Kallikrein Inhibitors: US Patent 11,180,484 B2 ("Pyrazole derivatives as plasma kallikrein inhibitors").[1] Link

- Fluorinated Pyridine Intermediates:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluorinated Pyridines." (General Reference for electronic effects).

-

Commercial Availability & Properties: Arctom Scientific / Fluorochem Catalog Entries for CAS 1227572-25-9.[1] Link

Sources

- 1. US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Technical Guide: Reactivity Profile of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Executive Summary: The "Swiss Army Knife" Scaffold

The molecule 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (CAS: 1227572-25-9) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses three distinct "warheads" that can be activated independently under specific conditions.

-

The Methylene Linker (

): Highly acidic -

The 5-Chloro Handle: A prime site for palladium-catalyzed cross-coupling (Suzuki, Buchwald), enabling scaffold extension.

-

The 3-Fluoro Substituent: Provides metabolic stability and conformational locking while remaining relatively inert to standard Pd-catalysis, ensuring chemoselectivity.

This guide details the mechanistic underpinnings of these transformations and provides validated experimental protocols for their execution.

Electronic & Physicochemical Profile

Understanding the electronic landscape of the pyridine ring is crucial for predicting reactivity.

-

Acidity of

-Protons: The electron-deficient nature of the pyridine ring, further enhanced by the inductive electron-withdrawing effects (-

Estimated pKa (DMSO): ~15–17.[1]

-

Implication: Deprotonation can be achieved with mild to moderate bases (e.g.,

, KHMDS), avoiding the need for harsh organolithiums that might attack the pyridine ring.

-

-

Chemoselectivity (Cl vs. F): The C-Cl bond at position 5 is significantly weaker (BDE ~95 kcal/mol) and more prone to oxidative addition by Pd(0) than the C-F bond at position 3 (BDE ~115 kcal/mol). This allows for highly selective cross-coupling at C5 without disturbing the C3-F motif.

Reactivity Map

The following diagram illustrates the three primary divergent synthetic pathways available for this scaffold.

Caption: Divergent synthetic pathways: C-H alkylation (Red), C-Cl cross-coupling (Green), and Nitrile hydrolysis (Yellow).[2]

Module A: The Methylene "Warhead" (C-H Alkylation)

The most common transformation is the functionalization of the methylene group. Due to the high acidity, mono-alkylation can be challenging to control versus bis-alkylation if the electrophile is highly reactive (e.g., MeI).

Mechanism

The base deprotonates the methylene to form a resonance-stabilized carbanion (aza-enolate). This nucleophile attacks alkyl halides via an

Experimental Protocol: Controlled Mono-Alkylation

Objective: Introduce a single alkyl group (R) at the

Reagents:

-

Substrate: 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (1.0 eq)

-

Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 eq)

-

Electrophile: Alkyl Bromide/Iodide (1.05 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the substrate in anhydrous THF (

concentration) and cool to -

Deprotonation: Add KHMDS dropwise over 10 minutes. The solution will likely turn deep yellow/orange, indicating anion formation. Stir for 30 minutes at

. -

Addition: Add the alkyl halide (dissolved in minimal THF) dropwise.

-

Reaction: Allow the mixture to warm slowly to

over 2 hours. Monitor by TLC/LCMS.[3] -

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Critical Note: If bis-alkylation is observed, switch to NaH (2.2 eq) to force bis-alkylation intentionally, or use a bulkier base/lower temperature to favor mono-alkylation.

Module B: Chemoselective Cross-Coupling (C-Cl Activation)

The 5-Chloro position is the primary handle for extending the scaffold. The 3-Fluoro group remains intact, serving as a bioisostere for hydrogen or to block metabolic hotspots.

Mechanism

The reaction proceeds via a standard Suzuki-Miyaura cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond.[2][3] (Rate limiting).

-

Transmetallation: The aryl boronic acid transfers its organic group to Pd.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol: Suzuki Coupling

Objective: Couple an aryl boronic acid at the 5-position without affecting the nitrile or fluorine.

Reagents:

-

Substrate: 1.0 eq

-

Boronic Acid:

(1.2 eq)[3] -

Catalyst:

(5 mol%) -

Base:

(2.0 eq)[3] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Degassing: Combine substrate, boronic acid, base, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes (oxygen removal is critical to protect the catalyst).

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

-

Heating: Heat to

for 4–12 hours. -

Monitoring: LCMS should show consumption of the chloride (M) and formation of the product (M + Ar - Cl). The 3-F signal should remain in the NMR/LCMS profile.

-

Workup: Filter through Celite, dilute with water, and extract with DCM.

Why this works:

Safety & Handling

-

Nitrile Toxicity: Like all acetonitriles, this compound can metabolize to release cyanide, though the risk is lower than with simple aliphatic nitriles. Handle in a well-ventilated fume hood.

-

Skin Irritation: Halogenated pyridines are known skin irritants and sensitizers. Wear nitrile gloves and eye protection.

-

Waste Disposal: Aqueous waste from hydrolysis or workups must be treated as cyanide-contaminated until proven otherwise (bleach treatment recommended).

References

-

Sigma-Aldrich. 2-Pyridylacetonitrile Product & Safety Data. Retrieved from [4]

- Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. (Foundational Suzuki protocols).[5]

-

BenchChem. Comparative Guide to Halopyridine Reactivity in Suzuki Coupling. Retrieved from

-

BLDpharm. 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile Product Specifications. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile | 1227513-54-3 [sigmaaldrich.com]

- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability & Sourcing Strategy: 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Executive Summary: The "Make vs. Buy" Verdict

Direct Commercial Status: Restricted / Custom Synthesis Only As of Q1 2026, 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is not a commodity catalog item available for immediate "off-the-shelf" dispatch from major global aggregators (e.g., Sigma-Aldrich, Fisher). It is classified as a Tier 3 Building Block , typically requiring a lead time of 2–4 weeks for custom synthesis or sourcing from boutique heterocyclic specialists.

Strategic Recommendation: For rapid drug discovery workflows, do not rely on direct procurement of the final nitrile. The most time-efficient and cost-effective strategy is to procure the commercially abundant precursor, 2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8) , and perform a one-step or two-step conversion in-house.

Sourcing Landscape & Precursor Availability

The viability of using this scaffold relies entirely on the availability of the 2-halogenated precursor. The 3-fluoro substituent significantly increases the cost and scarcity compared to the non-fluorinated analog.

Primary Sourcing Targets (The "Golden Keys")

| Component Type | Chemical Name | CAS Number | Availability Status | Typical Purity | Major Vendors |

| Target Molecule | 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile | Not Listed | Custom Order | N/A | WuXi AppTec, Enamine (Made-on-demand) |

| Primary Precursor | 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 | High (In Stock) | >97% | BLD Pharm, AK Scientific, Combi-Blocks, Chem-Impex |

| Alternate Precursor | 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | Medium | >98% | Ossila, Matrix Scientific |

| Reagent | tert-Butyl cyanoacetate | 111-69-3 | Commodity | >99% | Sigma, TCI |

Vendor Selection Criteria

-

Tier 1 (Catalog Aggregators): Unlikely to hold stock. Use only for cross-referencing.

-

Tier 2 (Building Block Specialists): Vendors like Combi-Blocks and Enamine are the highest probability sources for the precursor (CAS 514797-97-8).

-

Tier 3 (CROs): If internal synthesis is impossible, contract a CRO (e.g., Pharmaron, WuXi) using the precursor CAS as the starting material specification to reduce quote costs.

Technical Deep Dive: Synthetic Contingencies

Since direct purchasing is difficult, the following self-validating synthetic protocol is recommended. This route utilizes the SNAr displacement of the 2-bromo group, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent 3-fluoro group.

The Protocol: Malononitrile / Cyanoacetate Displacement

This method avoids the use of highly toxic cyanide salts (NaCN) and palladium catalysts required for other routes.

Reaction Pathway (DOT Visualization)

Figure 1: Recommended synthetic workflow converting the commercially available bromide to the target acetonitrile.

Step-by-Step Methodology

-

Activation: Dissolve 2-Bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous DMSO.

-

Nucleophile Formation: In a separate vessel, treat ethyl cyanoacetate (1.2 eq) with K2CO3 (2.5 eq) to generate the carbanion.

-

Displacement: Add the pyridine solution to the carbanion mixture. Heat to 100°C.

-

Mechanistic Note: The 3-fluoro group provides inductive withdrawal, making the C-2 position highly electrophilic, facilitating the displacement of the bromide.

-

-

Workup: Quench with water, extract with EtOAc. The intermediate is an unstable cyano-ester.

-

Decarboxylation: Reflux the crude intermediate in 6N HCl or aqueous DMSO/NaCl (Krapcho conditions) to remove the ester group, leaving the -CH2CN moiety.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Quality Control & Characterization

Validating the identity of this molecule requires specific attention to the Regiochemistry (ensuring the 3-F and 5-Cl are intact and the substitution occurred at C-2).

Self-Validating Analytical Checklist

| Method | Expected Signal | Mechanistic Validation |

| 1H NMR | Singlet @ ~4.0-4.2 ppm (2H) | Confirms the methylene (-CH2-) spacer of the acetonitrile group. |

| 19F NMR | Singlet @ ~-120 to -130 ppm | Critical: The shift will move slightly upfield compared to the starting material due to the loss of the Br. Absence of F-coupling to H-2 (since H-2 is gone) confirms substitution. |

| LC-MS | [M+H]+ ≈ 171/173 | The chlorine isotope pattern (3:1 ratio of 35Cl:37Cl) must be preserved. |

| IR Spectroscopy | Peak @ ~2250 cm-1 | Diagnostic stretch for the Nitrile (C≡N) group. |

Handling & Safety (HSE)

While the target molecule is not fully characterized in public MSDS databases, its structural class dictates the following precautions:

-

Nitrile Toxicity: Like all organonitriles, this compound can metabolize to release cyanide ions in vivo.[1] Treat as Acutely Toxic (Oral/Dermal) .[2]

-

Fluorine Hazards: Fluorinated pyridines can cause severe eye irritation.[3] Use full face-shield protection.

-

Reactivity: The methylene protons (CH2) between the pyridine and the nitrile are acidic (pKa ~18-20). Avoid strong bases unless intended for deprotonation/alkylation.

Storage Protocols

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Temperature: 2–8°C (Refrigerate).

-

Container: Amber glass (light sensitive).

References

-

BLD Pharm. (2025). Product Analysis: 2-Bromo-5-chloro-3-fluoropyridine (CAS 514797-97-8).[4][5][6]

-

ChemicalBook. (2025).[7] Supplier Aggregation for Halogenated Pyridines.

- Sakamoto, T., et al. (1980). Synthesis of Pyridineacetonitriles via Ethyl Cyanoacetate Displacement. Chemical & Pharmaceutical Bulletin, 28(2), 571-577. (Foundational methodology for pyridine-acetonitrile synthesis).

-

AK Scientific. (2025). Catalog Entry: 2-Bromo-5-chloro-3-fluoropyridine.

Sources

- 1. criver.com [criver.com]

- 2. carlroth.com [carlroth.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 [chemicalbook.com]

- 6. 514797-97-8|2-Bromo-5-chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary synthetic strategy detailed herein is a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the introduction of a cyanomethyl group onto a halogenated pyridine core. This guide offers in-depth technical insights, step-by-step experimental protocols, and a discussion of the underlying reaction mechanisms to empower researchers in their synthetic endeavors.

Introduction and Significance

Substituted pyridylacetonitriles are valuable precursors in organic synthesis, serving as versatile intermediates for a wide array of more complex molecules. The nitrile moiety can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, making these compounds highly sought after in medicinal chemistry and materials science. The target molecule, 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile, incorporates a unique substitution pattern on the pyridine ring, which can significantly influence the physicochemical and biological properties of its derivatives. The strategic placement of the chloro and fluoro groups can modulate factors such as metabolic stability, binding affinity to biological targets, and overall potency.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route for the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile is through a nucleophilic aromatic substitution reaction. This pathway involves the displacement of a halide, typically a chloride, at the 2-position of a di-halogenated pyridine precursor with a cyanide source.

Mechanistic Rationale

The SNAr reaction on the pyridine ring is facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the proposed precursor, 2,5-dichloro-3-fluoropyridine, the electronegative nitrogen atom and the halogen substituents activate the ring towards nucleophilic attack. The attack of the cyanide nucleophile preferentially occurs at the 2-position due to the strong electron-withdrawing nature of the adjacent nitrogen atom, which can stabilize the negative charge in the intermediate through resonance.

The general mechanism proceeds in two steps:

-

Nucleophilic Addition: The cyanide anion attacks the electron-deficient carbon at the 2-position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion from the 2-position.

Diagram 1: Generalized SNAr Workflow

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile based on established methodologies for analogous compounds.[1][2]

Starting Material: Synthesis of 2,5-Dichloro-3-fluoropyridine

While 2,5-dichloro-3-fluoropyridine may be commercially available, a common synthetic route starts from 2-amino-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction.

Protocol 3.1.1: Diazotization and Chlorination of 2-Amino-5-chloro-3-fluoropyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Diazotization: To a solution of 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in concentrated hydrochloric acid, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2,5-dichloro-3-fluoropyridine.

Cyanation of 2,5-Dichloro-3-fluoropyridine

This protocol describes the nucleophilic substitution of the 2-chloro group with a cyanide source.

Protocol 3.2.1: Palladium-Catalyzed Cyanation

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2,5-dichloro-3-fluoropyridine (1.0 eq), sodium cyanide (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile.

Data Presentation: Reaction Parameters

The following table summarizes the key reaction parameters for the palladium-catalyzed cyanation of 2,5-dichloro-3-fluoropyridine. These parameters may require optimization for specific laboratory conditions and scales.

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2,5-Dichloro-3-fluoropyridine | The 2-chloro group is activated for nucleophilic substitution. |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Readily available and effective cyanide nucleophiles. |

| Catalyst | Pd(PPh₃)₄ or other Pd(0) complexes | Facilitates the carbon-cyanide bond formation.[1] |

| Solvent | DMF, DMSO, or NMP | High-boiling polar aprotic solvents are suitable for SNAr reactions. |

| Base | Not always necessary, but a mild base like K₂CO₃ can be added | Can neutralize any acidic byproducts. |

| Temperature | 120-150 °C | Elevated temperatures are typically required for SNAr on dihalopyridines. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and other reagents. |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Cyanide Salts (NaCN, KCN): Highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution. In case of contact with acids, highly toxic hydrogen cyanide gas is released. A dedicated cyanide waste stream should be used for disposal.

-

Halogenated Pyridines: Can be irritants and may be harmful if ingested or absorbed through the skin.

-

Palladium Catalysts: May be harmful if inhaled or ingested.

-

Solvents (DMF, DMSO): Can be irritants and may facilitate the absorption of other chemicals through the skin.

Given the limited publicly available toxicity data for the final product, 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile, it should be handled as a potentially hazardous compound.[3]

Conclusion

The synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile via a palladium-catalyzed nucleophilic aromatic substitution provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this compound for their drug discovery and development programs. Further optimization of the reaction conditions may lead to improved yields and purity, contributing to the efficient advancement of chemical research.

References

- CN108863915B - Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile - Google Patents.

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents.

-

Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro - RSC Publishing. Available at: [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

- US4476059A - Chloroacetonitrile synthesis - Google Patents.

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents.

- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents.

-

Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. Available at: [Link]

-

RECENT ADVANCES IN CYANATION REACTIONS - ResearchGate. Available at: [Link]

-

2,5-Dichloro-3-cyanopyridine - ChemBK. Available at: [Link]

- US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents.

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya - RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Amines with 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines using the versatile reagent, 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile. The substituted pyridine motif is of significant interest in medicinal chemistry, and this document offers a detailed, step-by-step methodology for its incorporation.[1] The guide delves into the underlying reaction mechanism, provides a robust experimental protocol, and discusses critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Substituted Pyridines

N-alkylated amines are fundamental structural units in a wide array of pharmaceuticals and biologically active compounds. The pyridine ring, in particular, is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The specific substrate, 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile, offers a unique combination of electronic and steric properties due to the presence of chloro, fluoro, and cyano groups. These features can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. This protocol outlines a standard nucleophilic substitution reaction for the covalent attachment of this valuable building block to a variety of amine-containing molecules.

Reaction Mechanism: A Classic S_N2 Pathway

The N-alkylation of an amine with 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.[2] The key steps are as follows:

-

Deprotonation of the Amine (Optional but Recommended): In the presence of a suitable base, the amine is deprotonated to enhance its nucleophilicity. While the reaction can proceed without a base, it is often slower, and the resulting ammonium salt can complicate the reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the acetonitrile moiety. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent cyano group and the pyridyl ring.

-

Displacement of the Leaving Group: The nucleophilic attack leads to the formation of a new carbon-nitrogen bond and the simultaneous displacement of a leaving group. In this case, the pyridylacetonitrile acts as the alkylating agent.

-

Proton Transfer: If the reaction is performed without a base, a final proton transfer step from the newly formed ammonium ion to a base (such as another molecule of the starting amine) yields the final N-alkylated product.[2]

Diagram of the General S_N2 N-Alkylation Mechanism

Caption: General S_N2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile. Researchers should consider this a starting point and may need to optimize conditions for their specific substrate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile | C₇H₃ClFN₂ | 184.57 | N/A | N/A | Alkylating Agent |

| Amine (Primary or Secondary) | R₁R₂NH | Variable | Variable | Variable | Nucleophile (1.0 eq) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Decomposes | Base (1.5-2.0 eq) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Anhydrous Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Extraction Solvent |

| Brine | NaCl(aq) | N/A | N/A | ~100 | Saturated NaCl solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | N/A | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 0.1-0.5 M concentration of the amine).

-

Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the base.

-

-

Addition of the Alkylating Agent:

-

In a separate vial, dissolve 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the alkylating agent dropwise to the stirring amine/base mixture at room temperature.

-

-

Reaction Monitoring:

-

The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to increase the rate, depending on the reactivity of the amine.[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Key Considerations and Troubleshooting

-

Choice of Base: While potassium carbonate is a good starting point, other bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be employed, particularly for less reactive amines.[4][5] The choice of base can influence the reaction rate and selectivity.

-

Solvent Selection: DMF is a common choice due to its ability to dissolve a wide range of substrates and its high boiling point.[6] Other polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can also be used.[6]

-

Temperature Control: For highly reactive amines and alkylating agents, running the reaction at a lower temperature (e.g., 0 °C) may be necessary to control the reaction rate and minimize side products. Conversely, for less reactive substrates, heating will be required.

-

Over-alkylation: A potential side reaction, especially with primary amines, is the formation of the di-alkylated product.[7][8] This can often be minimized by using a slight excess of the amine or by slow addition of the alkylating agent.

-

Troubleshooting:

-

No Reaction: If no reaction is observed, consider using a stronger base, a higher reaction temperature, or a more polar solvent.

-

Low Yield: This could be due to incomplete reaction, degradation of starting materials or product, or issues during workup and purification. Re-optimization of the reaction conditions is recommended.

-

Multiple Products: The formation of multiple products often indicates side reactions such as over-alkylation. Adjusting the stoichiometry or reaction temperature may be necessary.

-

Characterization of the N-Alkylated Product

The structure of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the presence of the pyridylacetonitrile moiety and its attachment to the amine. The disappearance of the N-H proton signal (for primary amines) and the appearance of new signals corresponding to the methylene group of the acetonitrile are key indicators.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling: 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is a haloacetonitrile derivative and should be handled with care. Haloacetonitriles can be toxic and are potential mutagens.[9][10][11] Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ikawa, T., Fujita, Y., Mizusaki, T., et al. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 2012, 10(2), 331-339. Available at: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 2022, 7(5), 4485-4496. Available at: [Link]

-

A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 2021, 19(3), 634-639. Available at: [Link]

- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. Google Patents.

-

Ahmad, F., & Ahmad, I. (1995). Studies on the mechanisms of haloacentronitrile-induced genotoxicity IV: In vitro interaction of haloacetonitriles with DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 331(1), 9-16. Available at: [Link]

-

N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 2018, 23(11), 2955. Available at: [Link]

-

Alkylation of Amines. University of Calgary. Available at: [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

-

Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Available at: [Link]

-

Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

-

Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology, 2019, 53(4), 1899-1909. Available at: [Link]

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 2023, 88(2), 978-988. Available at: [Link]

-

Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

-

one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]

-

Chloroacetonitrile. Organic Syntheses. Available at: [Link]

-

Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available at: [Link]

-

Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

-

Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. PubMed. Available at: [Link]

-

Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 2014, 5, 5602. Available at: [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 2021, 86(9), 6439-6450. Available at: [Link]

-

ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]

-

Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 2012, 89, 549-561. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Studies on the mechanisms of haloacentronitrile-induced genotoxicity IV: In vitro interaction of haloacetonitriles with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Analytical Characterization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

Introduction

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. As a key intermediate or active pharmaceutical ingredient (API), its purity, identity, and stability are critical quality attributes that necessitate robust and reliable analytical methods for its characterization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of this compound.

The methodologies outlined herein are grounded in fundamental analytical principles and are designed to be validated in accordance with international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines. We will explore chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation and identification, and discuss the rationale behind method development and potential impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and potency of moderately polar small molecules like 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile. The method's versatility allows for the separation of the main component from process-related impurities and degradation products.

Scientific Rationale for Method Development

The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 stationary phase is proposed due to its hydrophobic nature, which will provide adequate retention for the aromatic pyridine ring. The mobile phase, a combination of acetonitrile and a buffered aqueous solution, offers excellent solvating power and UV transparency. Acetonitrile is often preferred for its lower viscosity and strong elution strength for polar compounds.[1] A phosphate buffer is chosen to maintain a consistent pH, thereby ensuring reproducible retention times and peak shapes, as ionizable groups on the molecule or impurities can be sensitive to pH fluctuations. UV detection is selected based on the presence of the chromophoric pyridine ring, which is expected to have a strong absorbance in the UV region.

Proposed HPLC Method Protocol

This protocol provides a starting point for the analysis and should be validated according to ICH Q2(R2) guidelines.[2][3]

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

-

Accurately weigh approximately 25 mg of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile reference standard or sample.

-

Dissolve in a 50 mL volumetric flask with the diluent to achieve a concentration of 0.5 mg/mL.

-

For impurity analysis, a sample concentration of 1.0 mg/mL is recommended to ensure detection of trace components.

Method Validation Workflow

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following workflow, based on ICH Q2(R2) guidelines, should be followed.[2][4]

Caption: HPLC Method Validation Workflow according to ICH Q2(R2).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and structural information from the mass spectra.

Scientific Rationale for Method Development

2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is expected to be sufficiently volatile and thermally stable for GC analysis. A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point as it offers selectivity for aromatic compounds. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be used for structural elucidation and library matching.

The fragmentation of the target molecule is anticipated to involve characteristic losses. The molecular ion peak should be observable. Key fragmentation pathways could include the loss of the nitrile group (-CN), the chloro substituent (-Cl), and cleavage of the acetonitrile side chain. The presence of chlorine will produce a characteristic M+2 isotopic pattern.

Proposed GC-MS Method Protocol

Instrumentation:

-

GC system with a capillary column, coupled to a Mass Spectrometer (e.g., single quadrupole).

GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved before injection.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm). One proton will appear as a doublet, and the other as a doublet of doublets due to coupling with the fluorine atom and the other proton.

-

Methylene Protons (-CH₂CN): A singlet in the aliphatic region (typically δ 3.5-4.5 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Multiple signals in the aromatic region (typically δ 110-160 ppm), with carbon atoms bonded to or near the fluorine exhibiting C-F coupling.

-

A signal for the nitrile carbon (-CN) (typically δ 115-125 ppm).

-

A signal for the methylene carbon (-CH₂CN) (typically δ 20-30 ppm).

Expected ¹⁹F NMR Spectral Features (in CDCl₃):

-

A single signal, likely a doublet of doublets, due to coupling with the two adjacent aromatic protons. The chemical shift will be characteristic of a fluorine atom on a pyridine ring.[5][6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~2250 | Nitrile (C≡N) | Stretching |

| 1600-1450 | Aromatic C=C and C=N | Stretching |

| 1250-1000 | C-F | Stretching |

| 850-750 | C-Cl | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H (-CH₂-) | Stretching |

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is highly characteristic of the nitrile group.[8][9]

Potential Impurity Profiling

Understanding the synthetic route is crucial for identifying potential process-related impurities. A plausible synthesis could involve the reaction of 2-chloro-5-chloro-3-fluoropyridine with a cyanide source. Based on this, potential impurities could include:

-

Starting Materials: Unreacted 2,5-dichloro-3-fluoropyridine or other precursors.

-

Isomeric Impurities: Positional isomers such as 2-(3-Chloro-5-fluoropyridin-2-yl)acetonitrile, which may be difficult to separate.

-

Related Substances: By-products from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide.

-

Degradation Products: Products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

The proposed HPLC method should be capable of separating these potential impurities from the main peak.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

Caption: Logical workflow for the characterization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the identity, purity, and assay of this important chemical entity. Adherence to systematic method validation, as outlined by ICH and USP guidelines, is essential to ensure data integrity and regulatory compliance in drug development and quality control environments.[4][10][11]

References

- Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.

-

ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Retrieved from [Link]

-

SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the reaction mixture in acetonitrile with increase in time. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

-

ResearchGate. (2018). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. Retrieved from [Link]

-

ACS Publications. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved from [Link]

-

HPLC Method. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 Н NMR spectra of complexes (a) I and (b) II in acetonitrile-d 3 (20°С). Retrieved from [Link]

-

Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved from [Link]

-

ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

-